![molecular formula C19H22N2O3 B8529134 Carbamic acid, [4-[2-(3-methylphenyl)-2-oxoethyl]-2-pyridinyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B8529134.png)
Carbamic acid, [4-[2-(3-methylphenyl)-2-oxoethyl]-2-pyridinyl]-, 1,1-dimethylethyl ester (9CI)
描述
Carbamic acid, [4-[2-(3-methylphenyl)-2-oxoethyl]-2-pyridinyl]-, 1,1-dimethylethyl ester (9CI) is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are often used in various fields of chemistry and biology due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, [4-[2-(3-methylphenyl)-2-oxoethyl]-2-pyridinyl]-, 1,1-dimethylethyl ester (9CI) typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-4-pyridine with tert-butoxycarbonyl chloride to form the tert-butoxycarbonylamino derivative. This intermediate is then reacted with 3-methylbenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Carbamic acid, [4-[2-(3-methylphenyl)-2-oxoethyl]-2-pyridinyl]-, 1,1-dimethylethyl ester (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines.
科学研究应用
Carbamic acid, [4-[2-(3-methylphenyl)-2-oxoethyl]-2-pyridinyl]-, 1,1-dimethylethyl ester (9CI) has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Carbamic acid, [4-[2-(3-methylphenyl)-2-oxoethyl]-2-pyridinyl]-, 1,1-dimethylethyl ester (9CI) involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(2-Amino-4-pyridyl)-1-(3-methylphenyl)ethanone
- 2-(2-Tert-butoxycarbonylamino-4-pyridyl)-1-phenylethanone
Uniqueness
Carbamic acid, [4-[2-(3-methylphenyl)-2-oxoethyl]-2-pyridinyl]-, 1,1-dimethylethyl ester (9CI) is unique due to its specific substitution pattern and the presence of both pyridine and phenyl groups. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.
属性
分子式 |
C19H22N2O3 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC 名称 |
tert-butyl N-[4-[2-(3-methylphenyl)-2-oxoethyl]pyridin-2-yl]carbamate |
InChI |
InChI=1S/C19H22N2O3/c1-13-6-5-7-15(10-13)16(22)11-14-8-9-20-17(12-14)21-18(23)24-19(2,3)4/h5-10,12H,11H2,1-4H3,(H,20,21,23) |
InChI 键 |
PNBZVGKORYMSTK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)CC2=CC(=NC=C2)NC(=O)OC(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide](/img/structure/B8529053.png)
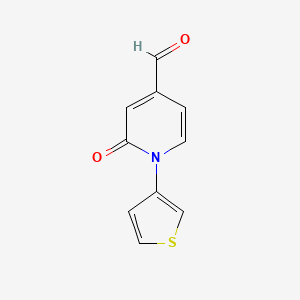
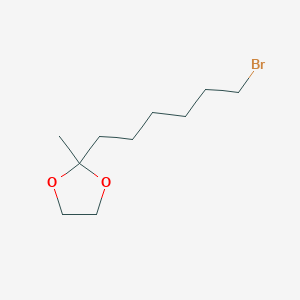
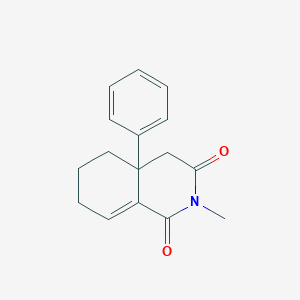
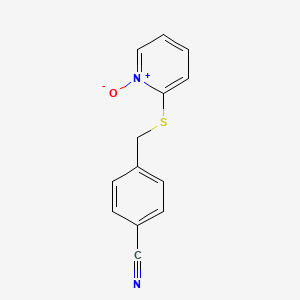
![1-[3-(4-Bromo-phenyl)-3-(4-chloro-phenyl)-propyl]-1H-imidazole](/img/structure/B8529090.png)
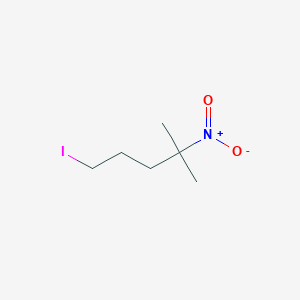
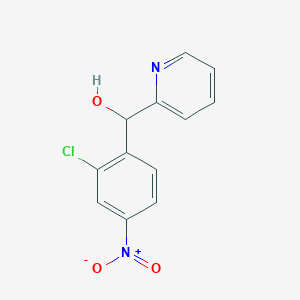
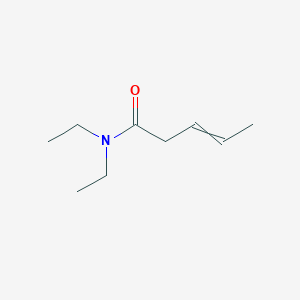
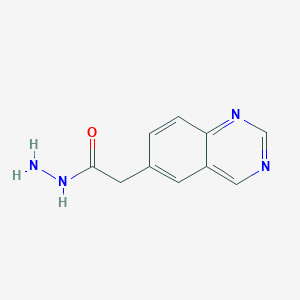
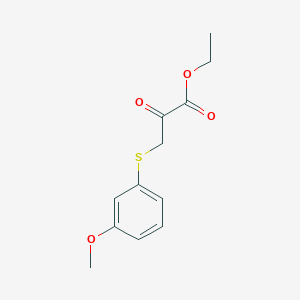
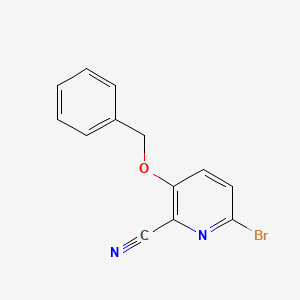
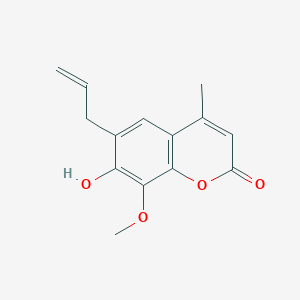
![3-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzonitrile](/img/structure/B8529148.png)
